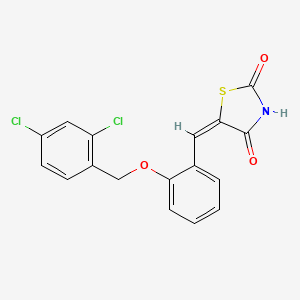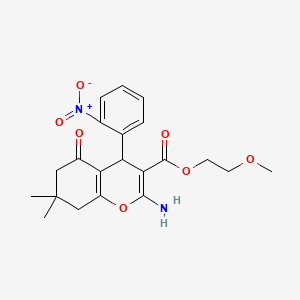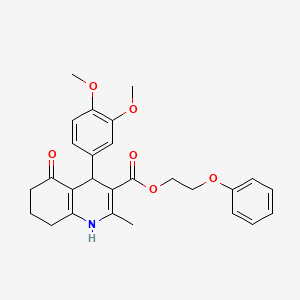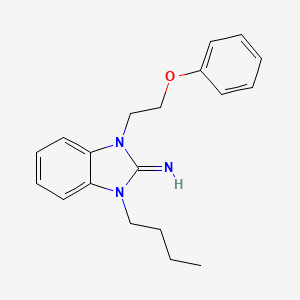![molecular formula C20H21N5OS B11673523 2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-(3-methylphenyl)methylidene]acetohydrazide](/img/structure/B11673523.png)
2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-(3-methylphenyl)methylidene]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-[(E)-(3-methylphenyl)methylidene]acetohydrazide is a complex organic compound that belongs to the class of 1,2,4-triazole derivatives. These compounds are known for their diverse pharmacological activities, including antibacterial, antifungal, anticancer, and antioxidant properties . The unique structure of this compound, featuring a triazole ring and a hydrazide moiety, makes it a subject of interest in various scientific research fields.
Preparation Methods
The synthesis of 2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-[(E)-(3-methylphenyl)methylidene]acetohydrazide typically involves the reaction of 2-[(3-{2-[(4-methylphenyl)amino]ethyl}-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-yl)sulfanyl]acetohydrazide with acetophenone in methanol at reflux temperature . The reaction conditions are carefully controlled to ensure high yield and purity of the final product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring allows for substitution reactions, where different substituents can be introduced to modify the compound’s properties.
Condensation: The hydrazide moiety can participate in condensation reactions with aldehydes or ketones to form hydrazones.
Common reagents and conditions used in these reactions include methanol as a solvent, reflux temperatures, and catalysts like acids or bases. Major products formed from these reactions depend on the specific reagents and conditions used but often include modified triazole derivatives with altered pharmacological properties .
Scientific Research Applications
2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-[(E)-(3-methylphenyl)methylidene]acetohydrazide has several scientific research applications:
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge reactive oxygen species (ROS) and inhibit oxidative stress . The anticancer activity is linked to its ability to induce apoptosis in cancer cells by activating specific signaling pathways . The exact molecular targets and pathways involved may vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Similar compounds to 2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-[(E)-(3-methylphenyl)methylidene]acetohydrazide include other 1,2,4-triazole derivatives such as:
- 2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-[(E)-1-(2-naphthyl)ethylidene]acetohydrazide
- 2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-[(E)-(3-methyl-2-thienyl)methylidene]acetohydrazide
- 2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-[(E)-(5-methyl-2-thienyl)methylidene]acetohydrazide
These compounds share similar structural features but differ in their substituents, which can lead to variations in their pharmacological activities
Properties
Molecular Formula |
C20H21N5OS |
|---|---|
Molecular Weight |
379.5 g/mol |
IUPAC Name |
2-[(4-ethyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-[(E)-(3-methylphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C20H21N5OS/c1-3-25-19(17-10-5-4-6-11-17)23-24-20(25)27-14-18(26)22-21-13-16-9-7-8-15(2)12-16/h4-13H,3,14H2,1-2H3,(H,22,26)/b21-13+ |
InChI Key |
BVGKGPXLEPQXNF-FYJGNVAPSA-N |
Isomeric SMILES |
CCN1C(=NN=C1SCC(=O)N/N=C/C2=CC=CC(=C2)C)C3=CC=CC=C3 |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NN=CC2=CC=CC(=C2)C)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(Z)-(2-Bromophenyl)methylidene]pyridine-2-carbohydrazide](/img/structure/B11673441.png)
![N-(4,6-Di-piperidin-1-yl-[1,3,5]triazin-2-yl)-N'-(2-methoxy-3-nitro-benzylidene)-hydrazine](/img/structure/B11673446.png)

![(4Z)-2-(1,3-benzothiazol-2-yl)-5-{[(4-chlorophenyl)sulfanyl]methyl}-4-[1-(morpholin-4-yl)ethylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11673474.png)
![N-phenyl-N-[4-({(2E)-2-[4-(propan-2-yloxy)benzylidene]hydrazinyl}carbonyl)benzyl]methanesulfonamide](/img/structure/B11673477.png)
![(1-Amino-8,8-dimethyl-5-morpholino-8,9-dihydro-6H-thieno[2,3-B]thiopyrano[4,3-D]pyridin-2-YL)(phenyl)methanone](/img/structure/B11673483.png)
![N'-[(1E)-1-(3-bromophenyl)ethylidene]thiophene-2-carbohydrazide](/img/structure/B11673495.png)

![3-(4-methylphenyl)-N'-[(1E)-1-phenylethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11673506.png)
![N,N-dibenzyl-3-chloro-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11673509.png)
![5-(4-bromophenyl)-N-(oxolan-2-ylmethyl)-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11673520.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-{(E)-[4-(methylsulfanyl)phenyl]methylidene}acetohydrazide](/img/structure/B11673524.png)


